α-Metil-DL-fenilalanina

Descripción general

Descripción

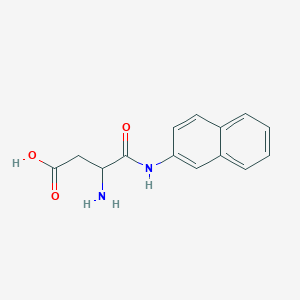

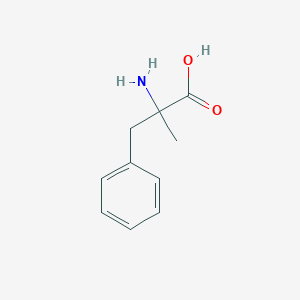

Es estructuralmente similar a la fenilalanina, con un grupo metilo unido al carbono alfa

Aplicaciones Científicas De Investigación

La alfa-metilfenilalanina tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.

Biología: Se estudia por su papel en las vías metabólicas y las interacciones enzimáticas.

Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de ciertos trastornos metabólicos.

Industria: Se utiliza en la producción de productos farmacéuticos y como precursor en la síntesis de otros compuestos.

Mecanismo De Acción

El mecanismo de acción de la alfa-metilfenilalanina implica su interacción con enzimas y receptores específicos en el cuerpo. Puede actuar como un inhibidor de ciertas vías metabólicas, afectando la síntesis y la descomposición de los aminoácidos . Los objetivos moleculares incluyen enzimas involucradas en el metabolismo de los aminoácidos, como las aminotransferasas y las descarboxilasas .

Compuestos similares:

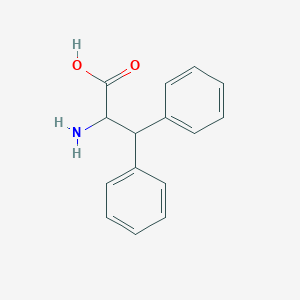

Fenilalanina: El compuesto padre, que carece del grupo metilo en el carbono alfa.

Beta-metilfenilalanina: Estructura similar pero con el grupo metilo en el carbono beta.

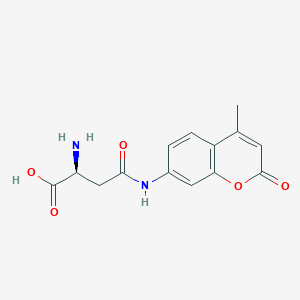

Alfa-metiltirosina: Contiene un grupo hidroxilo en el anillo de benceno además del grupo metilo en el carbono alfa.

Singularidad: La alfa-metilfenilalanina es única debido a su modificación estructural específica, que le confiere propiedades químicas y biológicas distintas. Esta modificación le permite interactuar de manera diferente con las enzimas y los receptores en comparación con sus análogos .

Análisis Bioquímico

Biochemical Properties

Alpha-Methyl-DL-phenylalanine plays a role in various biochemical reactions. It interacts with enzymes such as phenylalanine hydroxylase, which catalyzes its conversion to tyrosine . This interaction is crucial for the synthesis of proteins and other biomolecules .

Cellular Effects

Alpha-Methyl-DL-phenylalanine influences cell function by affecting cell signaling pathways and gene expression. It is involved in the production of adrenaline, a hormone that promotes mental alertness and memory . It also suppresses appetite, indicating its impact on cellular metabolism .

Molecular Mechanism

At the molecular level, Alpha-Methyl-DL-phenylalanine exerts its effects through binding interactions with biomolecules and changes in gene expression. It is converted into tyrosine, which is then transformed into adrenaline . This process involves enzyme activation and inhibition, demonstrating the compound’s complex mechanism of action .

Metabolic Pathways

Alpha-Methyl-DL-phenylalanine is involved in several metabolic pathways. It interacts with enzymes such as phenylalanine hydroxylase and cofactors in the conversion process to tyrosine . This process can affect metabolic flux and metabolite levels .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La alfa-metilfenilalanina se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción del cianuro de bencilo con metilamina, seguida de hidrólisis para producir el producto deseado . Otro método incluye el uso de microorganismos para convertir sustratos específicos en alfa-metilfenilalanina .

Métodos de producción industrial: En entornos industriales, la alfa-metilfenilalanina a menudo se produce utilizando procesos biotecnológicos que involucran fermentación microbiana. Este método es preferible debido a su eficiencia y naturaleza ecológica .

Análisis De Reacciones Químicas

Tipos de reacciones: La alfa-metilfenilalanina experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción generalmente implica el uso de agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores comunes como el hidruro de litio y aluminio para reducir la alfa-metilfenilalanina.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir, donde el grupo amino es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en condiciones ácidas.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Haluros de alquilo en presencia de una base.

Principales productos formados:

Oxidación: Formación de ácidos carboxílicos.

Reducción: Formación de aminas.

Sustitución: Formación de derivados de fenilalanina sustituidos.

Comparación Con Compuestos Similares

Phenylalanine: The parent compound, lacking the methyl group on the alpha carbon.

Beta-methylphenylalanine: Similar structure but with the methyl group on the beta carbon.

Alpha-methyltyrosine: Contains a hydroxyl group on the benzene ring in addition to the methyl group on the alpha carbon.

Uniqueness: Alpha-methylphenylalanine is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This modification allows it to interact differently with enzymes and receptors compared to its analogs .

Propiedades

IUPAC Name |

2-amino-2-methyl-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOWVAAEQCNGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312866 | |

| Record name | DL-α-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | alpha-Methylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1132-26-9, 4415-69-4 | |

| Record name | DL-α-Methylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methyl-DL-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Methylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004415694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1132-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-α-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-METHYL-DL-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67265D2JSG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B555701.png)